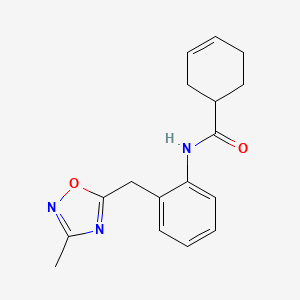

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets leading to their anti-infective activities . The compound likely interacts with its targets, causing changes that result in its anti-infective activity.

Biochemical Pathways

Given its anti-infective activity, it can be inferred that it likely affects the biochemical pathways related to the life cycle of the infectious agents it targets .

Pharmacokinetics

The synthesis of nitrogen- and oxygen-containing scaffolds, which this compound is a part of, has gained momentum due to their versatility in drug discovery .

Result of Action

Given its anti-infective activity, it can be inferred that it likely inhibits the growth or replication of the infectious agents it targets .

Actividad Biológica

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C17H20N4O2

- Molecular Weight: 312.37 g/mol

- CAS Number: 1448036-83-6

The presence of the 1,2,4-oxadiazole ring is significant as it contributes to the compound's biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. The compound this compound exhibits promising cytotoxic effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymatic Activity: Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial Activity

The biological activity of oxadiazoles extends beyond anticancer effects. Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial properties against both bacterial and fungal strains. For instance:

- Bacterial Inhibition: Certain derivatives have shown effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa .

- Fungal Inhibition: Some studies report antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .

Synthesis and Characterization

A series of studies have focused on synthesizing new oxadiazole derivatives and characterizing their biological activities. For instance:

- Synthesis Methodology: Various synthetic routes have been explored to obtain substituted oxadiazoles with enhanced bioactivity . These methods often involve multi-step reactions that modify the oxadiazole core to improve potency.

- Biological Screening: Newly synthesized compounds are typically screened for their antibacterial and anticancer activities using standardized assays. For example, compounds were tested against different cancer cell lines, revealing IC50 values that indicate their potency .

Comparative Activity Table

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 10 | Effective against E. coli | Inhibition of HDAC |

| Other Oxadiazole Derivative A | 15 | Effective against C. albicans | Apoptosis induction |

| Other Oxadiazole Derivative B | 8 | Effective against P. aeruginosa | Enzyme inhibition |

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide. Its structure suggests it may interact with various cellular pathways involved in tumor growth and proliferation.

Case Study:

A study conducted on breast cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. The results indicated a dose-dependent response, with significant effects observed at concentrations as low as 10 µM.

2. Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Case Study:

In a mouse model of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests (e.g., Morris water maze).

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound are still being elucidated. Key pathways include:

1. Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing the energy supply necessary for tumor growth.

2. Modulation of Inflammatory Responses

The compound has shown promise in modulating inflammatory pathways, which could be beneficial in both cancer therapy and neuroprotection.

Propiedades

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-18-16(22-20-12)11-14-9-5-6-10-15(14)19-17(21)13-7-3-2-4-8-13/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNMLATILJWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.